molecular formula C14H15N5O2 B2881286 5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide CAS No. 1797680-74-0

5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2881286
CAS No.: 1797680-74-0
M. Wt: 285.307
InChI Key: YAOXAUBNNLHANZ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide ( 1797680-74-0) is a high-purity synthetic small molecule supplied for investigative biochemical research. This compound features a complex heterocyclic architecture with a molecular formula of C14H15N5O2 and a molecular weight of 285.30 g/mol . Its structure incorporates a 1,2-oxazole (isoxazole) core linked to a pyrazolo[1,5-a]imidazole system via an ethyl carboxamide bridge, presenting a privileged scaffold known for modulating key biological targets. The compound is characterized by a predicted density of 1.55 g/cm³ at 20 °C and a pKa of 13.73, indicating its suitability for various assay conditions . Compounds featuring pyrazolo-fused heterocycles, such as the pyrazolo[1,5-a]imidazole moiety in this molecule, are of significant interest in medicinal chemistry for their potential as protein kinase inhibitors . These inhibitors play a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . Furthermore, structural analogues containing cyclopropyl and carboxamide groups have demonstrated potent receptor binding affinities in pharmacological research, highlighting the value of this chemotype for exploring new therapeutic targets . This product is available for research purposes from multiple qualified suppliers . It is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-cyclopropyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(11-9-12(21-17-11)10-1-2-10)15-5-6-18-7-8-19-13(18)3-4-16-19/h3-4,7-10H,1-2,5-6H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOXAUBNNLHANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]imidazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazole ring: This can be achieved through cyclization reactions involving nitriles and α-haloketones.

    Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of strong bases.

    Formation of the carboxamide group: This is typically done through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from diverse sources.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Oxazole-pyrazoloimidazole Cyclopropyl, ethyl linker Hypothesized enzyme inhibition -
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl) derivatives (3a–3p) Pyrazole-carboxamide Aryl, chloro, methyl, cyano Melting points: 123–183°C; Yields: 62–71%
Halopemide (HLP) Benzimidazole-piperidine Fluorophenyl, piperidinyl Phospholipase D (PLD) inhibition
N-[3-(4-Quinazolinyl)aminopyrazole] hydrazones Pyrazole-quinazoline Quinazoline, aldehyde hydrazone Antimicrobial activity (e.g., 5d, 5k)
Pyrazophos Pyrazolo-pyrimidine Ethyl phosphorothioate Pesticidal activity

Structural Comparisons

  • This may confer unique electronic or steric properties compared to simpler pyrazole (3a–3p) or benzimidazole (HLP) cores . Pyrazophos () shares a pyrazolo moiety but incorporates a pyrimidine ring and phosphorothioate group, highlighting structural diversity in pesticidal agents .
  • Substituent Effects: The cyclopropyl group on the oxazole ring may improve metabolic stability compared to phenyl or chlorophenyl groups in compounds 3a–3p .

Biological Activity

5-Cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C_{13}H_{15}N_{5}O_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • mTOR Inhibition : Similar compounds have been identified as mTOR inhibitors, suggesting a potential role in regulating cellular growth and metabolism. mTOR is a crucial protein kinase involved in cell proliferation and survival pathways, making it a target for cancer therapy .
  • PI3K Pathway Modulation : The compound's structural analogs have shown promise as inhibitors of the PI3K pathway, which is implicated in various cancers and inflammatory diseases. Inhibitors targeting this pathway can potentially reduce tumor growth and enhance apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess cytotoxic effects against several cancer cell lines. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Study 1: mTOR Inhibition

A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their ability to inhibit mTOR signaling pathways effectively. The lead compound exhibited an IC50 value of approximately 25 nM against mTORC1. This study highlights the potential of similar compounds in cancer treatment strategies targeting mTOR .

Case Study 2: PI3K Inhibition

Another research effort synthesized various derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. Among these, one compound showed an IC50 value of 18 nM against PI3Kδ with high selectivity over other isoforms. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (nM)Reference
mTOR InhibitionmTORC125
PI3K InhibitionPI3Kδ18
CytotoxicityVarious Cancer Cells50 - 100
Anti-inflammatoryTNF-alphaNot specified

Q & A

Q. What are the standard synthetic routes for preparing 5-cyclopropyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Oxazole Core Formation : The 1,2-oxazole ring is synthesized via cyclization of a β-keto ester precursor with hydroxylamine, followed by functionalization at the 5-position with a cyclopropyl group using halogenation and Suzuki-Miyaura coupling .

Pyrazoloimidazole Ethylamine Synthesis : The pyrazolo[1,5-a]imidazole moiety is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by alkylation to introduce the ethylamine side chain .

Coupling Reaction : The oxazole-3-carboxylic acid is activated (e.g., using EDCI/HOBt) and coupled with the pyrazoloimidazole ethylamine under mild basic conditions (e.g., K₂CO₃ in DMF) .
Characterization : Post-synthesis, the compound is purified via column chromatography and validated using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Single-crystal diffraction data is collected at low temperature (e.g., 100 K) using synchrotron or Cu-Kα radiation.
  • Structure Solution : Initial phases are determined via direct methods (e.g., SHELXT) .
  • Refinement : The structure is refined iteratively using SHELXL, adjusting positional/thermal parameters and validating with R-factors (R₁ < 0.05) and residual electron density maps. Twinning or disorder is addressed using the TWIN/BASF commands in SHELXL .
  • Validation : The final structure is cross-checked with spectroscopic data (NMR) and computational geometry optimizations (DFT) .

Q. What experimental methods are used to determine the compound’s physicochemical properties?

  • Methodological Answer :
  • Melting Point : Differential scanning calorimetry (DSC) at a heating rate of 10°C/min.
  • Solubility : Measured in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy at λ_max.
  • LogP : Determined via shake-flask method with octanol/water partitioning .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model intermediates and transition states.
  • Energy Profiling : Calculate activation energies for key steps (e.g., cyclopropane introduction) to identify rate-limiting stages.
  • Solvent Effects : Simulate solvent interactions (e.g., DMF) using COSMO-RS to predict solvation-free energies and optimize solvent selection .
  • Feedback Loop : Integrate computational predictions with high-throughput experimentation (HTE) to validate and refine pathways .

Q. What statistical experimental design (DoE) approaches improve synthesis yield and purity?

  • Methodological Answer :
  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) via a 2³ factorial design to identify significant factors.
  • Response Surface Methodology (RSM) : Optimize critical parameters (e.g., coupling reaction time) using a central composite design.
  • Data Analysis : Apply ANOVA to distinguish main effects/interactions and generate predictive models for yield (e.g., >85% target) .

Q. How are enzyme inhibition assays designed to evaluate this compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., JAK2) or proteases based on structural analogs (e.g., imidazo[1,2-b]pyridazine derivatives) .
  • In Vitro Assays : Use recombinant enzymes with fluorogenic substrates (e.g., Z-LYTE™) to measure IC₅₀. Include controls (positive: staurosporine; negative: DMSO).
  • Data Interpretation : Fit dose-response curves (4-parameter logistic model) and validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data during structural analysis?

  • Methodological Answer :
  • Twinning Analysis : Use PLATON to detect twinning and refine with SHELXL’s TWIN/BASF commands .
  • Disordered Regions : Apply PART/SADI restraints for flexible moieties (e.g., cyclopropyl group).
  • Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian) with X-ray bond lengths/angles to identify outliers .

Q. How is reactor design tailored for scaling up the synthesis of this compound?

  • Methodological Answer :
  • Batch vs. Flow : Evaluate continuous flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat transfer and safety.
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reaction mixtures (e.g., DMF/K₂CO₃).
  • Scale-Up Criteria : Maintain geometric similarity (e.g., constant power/volume) and adjust residence times for kinetic control .

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